Dexmecamylamine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Dexmecamylamina implica la preparación de su sal de clorhidrato. La ruta sintética típicamente incluye la reacción de un precursor monoterpenoide bicíclico con una amina bajo condiciones controladas. Las condiciones de reacción a menudo implican el uso de solventes y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de Dexmecamylamina puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye pasos como la purificación, la cristalización y el control de calidad para cumplir con las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de reacciones

La Dexmecamylamina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura química de la Dexmecamylamina.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción varían según el resultado deseado, como la temperatura, la presión y la elección del solvente .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado estructuras monoterpenoides bicíclicas modificadas .

Aplicaciones Científicas De Investigación

Major Depressive Disorder (MDD)

Dexmecamylamine has been evaluated as an adjunct treatment for patients with MDD who have not responded adequately to standard antidepressant therapies, particularly selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

- Clinical Trials :

- A Phase 2 trial demonstrated some improvement in depression scales among participants taking this compound alongside SSRIs compared to placebo .

- However, subsequent Phase 3 trials involving 614 participants did not show significant differences in treatment effects between this compound and placebo .

- Despite its tolerability, the overall efficacy in treating MDD remains inconclusive, leading to the termination of further development in this area .

Overactive Bladder (OAB)

This compound has also been studied for its potential benefits in treating OAB due to its action on nAChRs in the bladder.

- Clinical Findings :

- Initial studies indicated that this compound could reduce micturition frequency and improve urinary incontinence episodes; however, results were mixed and did not achieve statistical significance on all endpoints .

- The compound's ability to target local nicotinic receptors while limiting systemic side effects presents a promising avenue for further research in treating OAB .

Hyperhidrosis

Recent patents have proposed this compound as a treatment for hyperhidrosis, suggesting that it can effectively reduce excessive sweating by modulating nAChRs involved in sweat gland activity .

Safety and Tolerability

Across various studies, this compound has demonstrated a favorable safety profile. In long-term studies involving patients with MDD, it was well tolerated at doses ranging from 1 to 4 mg when used alongside SSRIs/SNRIs . This safety profile is crucial for considering its use in chronic conditions.

Summary of Clinical Studies

| Study Type | Condition | Participants | Key Findings |

|---|---|---|---|

| Phase 2 Trial | Major Depressive Disorder | 270 | Some improvement in depression scales vs. placebo |

| Phase 3 Trials | Major Depressive Disorder | 614 | No significant difference from placebo |

| Phase 2 Trial | Overactive Bladder | Not specified | Mixed results; some reduction in micturition frequency |

| Patent Application | Hyperhidrosis | Not specified | Proposed efficacy in reducing sweating |

Mecanismo De Acción

La Dexmecamylamina ejerce sus efectos modulando los receptores nicotínicos de acetilcolina. Actúa como un modulador de canales nicotínicos, influenciando la actividad de estos receptores en el sistema nervioso. Esta modulación puede afectar la liberación de neurotransmisores y las vías de señalización neuronal, contribuyendo a sus posibles efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos similares

Mecamylamina: Un antagonista no selectivo y no competitivo de los receptores nicotínicos de acetilcolina.

TC-5214: Un modulador de canales nicotínicos evaluado por sus propiedades antidepresivas.

Singularidad

La Dexmecamylamina es única en su modulación específica de los receptores nicotínicos de acetilcolina, lo que la convierte en un compuesto valioso para la investigación en neurofarmacología y posibles aplicaciones terapéuticas. Su uso de investigación en ensayos clínicos destaca su potencial para tratar diversas afecciones médicas .

Actividad Biológica

Dexmecamylamine, also known as TC-5214, is a nicotinic acetylcholine receptor (nAChR) modulator that has been investigated for its potential therapeutic effects, particularly in the treatment of major depressive disorder (MDD) and other conditions. This article explores the biological activity of this compound, summarizing key research findings, clinical trial results, and potential mechanisms of action.

This compound primarily acts as an antagonist at nAChRs, which are integral to various neural processes including neurotransmitter release, neuroplasticity, and mood regulation. By modulating these receptors, this compound may influence dopaminergic and serotonergic systems, potentially leading to antidepressant effects. Its unique pharmacological profile distinguishes it from traditional antidepressants that primarily target serotonin and norepinephrine pathways .

Overview of Clinical Trials

Several clinical trials have assessed the efficacy of this compound as an adjunct therapy for patients with MDD who have not responded adequately to standard antidepressant treatments. Notably, a meta-analysis reviewed nine randomized controlled trials (RCTs) involving this compound and found no significant differences in efficacy compared to placebo on various depression scales, including the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) .

Key Findings from Major Trials

- Phase 2 Trials : Early phase 2 studies indicated some promise for this compound in improving depressive symptoms when used alongside SSRIs or SNRIs. However, subsequent phase 3 trials did not replicate these findings.

-

Phase 3 Trials :

- Study 004 : In this study involving 640 participants, this compound did not show statistically significant improvements in MADRS scores compared to placebo after eight weeks of treatment .

- Study 005 : Similarly, this trial with 696 participants also failed to demonstrate any significant efficacy of this compound over placebo .

Safety and Tolerability

Overall safety data from clinical trials indicate that this compound is generally well tolerated. Common adverse events reported include:

- Constipation : 19.6% in this compound vs. 6.0% in placebo

- Dizziness : 12.0% vs. 7.0%

- Dry Mouth : 9.7% vs. 5.0%

These adverse effects are consistent with those observed in earlier studies and suggest a manageable safety profile for the compound.

Comparative Analysis of Efficacy

The following table summarizes the findings from key clinical trials assessing the efficacy of this compound:

| Study | Participants | Treatment Duration | Efficacy Measure | This compound vs Placebo Results |

|---|---|---|---|---|

| Study 004 | 640 | 8 weeks | MADRS Total Score Change | No significant difference |

| Study 005 | 696 | 8 weeks | MADRS Total Score Change | No significant difference |

| Meta-Analysis | 9 RCTs | Varied | Various Depression Scales | No superior efficacy |

Case Studies

In addition to large-scale trials, individual case studies have provided insights into the potential applications of this compound:

Propiedades

Número CAS |

107538-05-6 |

|---|---|

Fórmula molecular |

C11H21N |

Peso molecular |

167.29 g/mol |

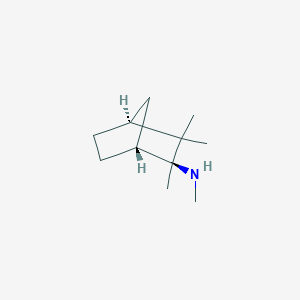

Nombre IUPAC |

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |

Clave InChI |

IMYZQPCYWPFTAG-NGZCFLSTSA-N |

SMILES |

CC1(C2CCC(C2)C1(C)NC)C |

SMILES isomérico |

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC |

SMILES canónico |

CC1(C2CCC(C2)C1(C)NC)C |

Key on ui other cas no. |

6147-18-8 107538-05-6 |

Sinónimos |

[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.